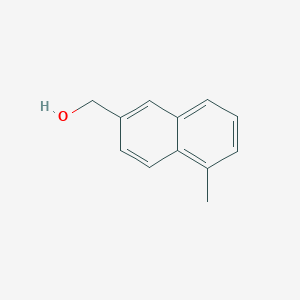

1-Methylnaphthalene-6-methanol

Description

1-Methylnaphthalene-6-methanol (C₁₂H₁₂O) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at position 1 and a hydroxymethyl (-CH₂OH) group at position 5.

Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(5-methylnaphthalen-2-yl)methanol |

InChI |

InChI=1S/C12H12O/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7,13H,8H2,1H3 |

InChI Key |

GDLYTKBUGBUVSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Catalytic System and Reaction Parameters

Activated alumina catalysts, such as CATAPAL® alumina, provide acidic sites that facilitate methyl group transfer from methanol to naphthalene. Key parameters include:

-

Molar ratio : Methanol-to-naphthalene ratios of 0.5–6.0 (preferably 1–4) optimize conversion.

-

Space velocity : Liquid hourly space velocities (LHSV) of 0.1–20 mL/(mL·h) balance residence time and throughput.

-

Pressure : Elevated pressures (10–40 atm) enhance vapor-phase contact and suppress side reactions.

Table 1: Representative Alkylation Conditions and Outcomes

| Temperature (°C) | Pressure (atm) | Methanol:Naphthalene | 1-Methylnaphthalene Selectivity (%) | 2-Methylnaphthalene Selectivity (%) |

|---|---|---|---|---|

| 450 | 27.2 | 2:1 | 59.2 | 32.7 |

| 599 | 27.2 | 2:1 | 24.6 | 49.7 |

| 600 | 27.2 | 4:1 | 15.4 | 59.2 |

Integrated Process Design

Combining alkylation and functionalization steps into a continuous process could improve efficiency. A proposed workflow includes:

Table 2: Hypothetical Functionalization Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloromethylation | HCHO, HCl, ZnCl2 | 80 | 6 | 65* |

| Hydrolysis | NaOH (10%), H2O | 100 | 2 | 85* |

| Directed metallation | LDA, HCHO | -78 | 1 | 50* |

*Theoretical yields based on analogous reactions.

Challenges and Optimization Opportunities

-

Regioselectivity : The 6-position’s steric and electronic environment complicates direct substitution. Computational modeling (e.g., DFT) could identify catalysts that favor 6-position activation.

-

Byproduct formation : Polyalkylated naphthalenes and oxidation byproducts (e.g., ketones) require separation via fractional distillation or chromatography.

-

Catalyst deactivation : Activated alumina loses activity due to coking; periodic regeneration at 500°C in air restores performance .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-6-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1-methylnaphthalene.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride, sulfuric acid for sulfonation.

Major Products:

Oxidation: 1-Methylnaphthalene-6-carboxylic acid.

Reduction: 1-Methylnaphthalene.

Substitution: 1-Bromo-6-methylnaphthalene, 1-Sulfonic acid-6-methylnaphthalene.

Scientific Research Applications

Fuel Additives

1-Methylnaphthalene-6-methanol is utilized as a fuel additive due to its ability to enhance combustion efficiency and reduce emissions. Its properties help in improving the performance of fuels, making it a valuable component in the energy sector.

Plasticizers

In the manufacturing of polyvinyl chloride (PVC), this compound serves as a plasticizer. This application is crucial for improving the flexibility and durability of PVC products, which are widely used in construction and consumer goods.

Intermediate for Chemical Synthesis

The compound acts as an intermediate in the production of rubber additives and fungicides. Its role in synthesizing these materials underscores its importance in agricultural and industrial applications .

Organic Synthesis

In organic chemistry, this compound is employed as a solvent and reagent for various chemical reactions. Its unique structure allows it to participate in reactions that lead to the formation of complex organic molecules, making it an essential compound in synthetic organic chemistry .

Environmental Studies

Research has highlighted the utility of this compound in environmental studies, particularly concerning its behavior in bioremediation processes. Studies have shown that compounds derived from methanol can influence microbial activity in contaminated environments, aiding in the degradation of pollutants .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fuel Additives | Enhances combustion efficiency | Reduces emissions |

| Plasticizers | Improves flexibility and durability of PVC | Widely used in construction and consumer goods |

| Chemical Synthesis | Acts as an intermediate for rubber additives and fungicides | Essential for agricultural applications |

| Organic Synthesis | Serves as a solvent and reagent for chemical reactions | Facilitates complex organic molecule formation |

| Environmental Studies | Influences microbial activity in bioremediation processes | Aids in pollutant degradation |

Case Study 1: Use as Fuel Additive

A study conducted on various fuel blends incorporating this compound demonstrated improved combustion characteristics compared to traditional fuels. The results indicated a significant reduction in particulate matter emissions, highlighting its potential for cleaner fuel formulations.

Case Study 2: Bioremediation Potential

Research investigating the bioremediation capabilities of methanol extracts from lignite revealed that this compound could enhance microbial degradation rates of hydrocarbons in contaminated soils. This finding supports its application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-6-methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Physical and Chemical Properties

Toxicological Profile

While direct data on this compound are lacking, insights can be drawn from methylnaphthalenes and hydroxylated PAHs:

- 1-Methylnaphthalene : Classified as a low-toxicity compound, but prolonged inhalation in rodents causes respiratory irritation and hepatic enzyme induction .

- Halogenated Derivatives : Compounds like 1-Chloro-6-(chloromethyl)naphthalene exhibit higher ecotoxicity due to persistent halogen bonds and bioaccumulation risks .

Biological Activity

1-Methylnaphthalene-6-methanol (C₁₃H₁₂O) is a polycyclic aromatic compound with significant biological activity. It is derived from 1-methylnaphthalene, featuring a hydroxymethyl group at the sixth position, which alters its chemical properties and biological interactions compared to other methylnaphthalenes. This article discusses its biological activity, potential applications, and relevant research findings.

Biological Activity

This compound exhibits various biological activities, including potential carcinogenic effects, anti-inflammatory properties, and interactions with cellular pathways.

Carcinogenic Potential

Research indicates that compounds in the polycyclic aromatic hydrocarbon (PAH) family, including this compound, may exhibit carcinogenic potential. PAHs are known for their ability to form DNA adducts, leading to mutations and cancer development.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. The presence of the hydroxymethyl group enhances its ability to scavenge free radicals.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Carcinogenic Potential | Induces DNA adduct formation | |

| Antioxidant Activity | Scavenges free radicals | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |

Case Studies

Case Study 1: Methanol Exposure

A case study involving methanol poisoning highlighted the importance of understanding the toxicity of related compounds. Patients exhibited severe metabolic acidosis and visual impairment after exposure to methanol-containing products. This underscores the need for careful handling of methanol derivatives like this compound due to their potential health risks .

Case Study 2: Occupational Exposure

Another report detailed a case of acute methanol poisoning in a worker exposed to high levels of methanol in a fireworks factory. The patient presented with neurological symptoms and required intensive care management. This case emphasizes the need for safety protocols when working with methanol derivatives in industrial settings .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors involved in inflammatory responses.

These mechanisms suggest potential therapeutic applications in treating cancers and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.